molecular formula C14H11NO3 B042514 4-(Benzoylamino)benzoic acid CAS No. 582-80-9

4-(Benzoylamino)benzoic acid

Cat. No. B042514
CAS RN: 582-80-9
M. Wt: 241.24 g/mol
InChI Key: UZKKMWJMAJGMPF-UHFFFAOYSA-N
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Description

4-Benzoylbenzoic acid is a benzophenone derivative . It can undergo hydrogenolysis to 4-benzylbenzoic acid . Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to UV irradiation .


Synthesis Analysis

The synthesis of 4-(benzylideneamino) benzoic acid derivatives has been reported . These derivatives displayed significant antidiabetic potential with a glucose-lowering effect compared to the reference drug Glibenclamide .


Molecular Structure Analysis

The molecular formula of 4-(Benzoylamino)benzoic acid is C14H11NO3 . The molecular weight is 241.24 g/mol . The InChIKey is UZKKMWJMAJGMPF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzoic acid can be oxidized to phenol using strong oxidizing agents . The reactivity of benzoic acid arises from the combination of its aromatic ring and carboxylic acid functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzoylamino)benzoic acid include a molecular weight of 241.24 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

  • Non-steroidal Inhibitors of Steroid 5α-Reductase Isozymes : Derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid show potential as non-steroidal inhibitors of steroid 5α-reductase, particularly for human type 2 isozyme. Compound 4c is noted for being the most active (Salem, Schulz, & Hartmann, 2002).

  • Selective Anion Detection : 4-(N,N-dimethylamino)benzoic acid exhibits high selectivity for divalent anions HPO4<sup>2-</sup> and SO4<sup>2-</sup>, outperforming monovalent anions in UV-vis and fluorescence titrations (Hou & Kobiro, 2006).

  • Intramolecular Charge Transfer Studies : Research on 4-(N-phenylamino)benzoic acid (PhABA) aids in understanding the unique electron donor role of an anilino moiety compared to an aliphatic amino group, due to the N-phenyl/amino conjugation effect (Ma, Chen, & Jiang, 2003).

  • Antibacterial Activity of Schiff Base Compounds : Schiff base compounds derived from 4-amino benzoic acid show promising biological activity against bacteria, with certain derivatives exhibiting significant properties (Radi et al., 2019).

  • Synthesis of New Amino Acid-Coupled Benzanilides : Methyl N-(2-(benzoylamino)benzoyl)-2-aminoalkanoates are used to prepare new amino acid-coupled benzanilides, which can be further processed into dipeptides (Rayes, Ali, & Fathalla, 2008).

  • Food, Cosmetic, and Pharmaceutical Uses : Benzoic acid and its derivatives, including 4-(Benzoylamino)benzoic acid, are widely used as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).

  • Toxicity Assessment : Studies on benzoic acid derivatives, such as 4-chlorobenzoic and 4-methoxybenzoic acids, show that subchronic oral intake can cause liver and kidney damage, highlighting the importance of toxicity assessments for these compounds (Gorokhova et al., 2020).

  • Diuretic Activity in Medical Research : 3-Substituted 4-phenyl-5-sulfamoylbenzoic acids have demonstrated high diuretic activity in dogs, suggesting medical applications (Nielsen et al., 1975).

  • Inhibition of Adenovirus Replication : Some 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, notably 35g and 35j, show potent inhibition of adenovirus replication with low cell toxicity (Öberg et al., 2012).

  • Antimicrobial Activity Against Various Strains : Certain benzoic acid derivatives demonstrate specific antimicrobial activity against various bacterial and fungal strains (Drăcea et al., 2010).

Safety And Hazards

4-(Benzoylamino)benzoic acid may cause skin irritation and serious eye damage . It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

4-benzamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKKMWJMAJGMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291285
Record name 4-(benzoylamino)benzoic acid
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzoylamino)benzoic acid

CAS RN

582-80-9
Record name 4-(Benzoylamino)benzoic acid
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Record name Benzoic acid, 4-(benzoylamino)-
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Record name 582-80-9
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Record name Benzoic acid, 4-(benzoylamino)-
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Record name 4-(benzoylamino)benzoic acid
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Record name 4-benzamidobenzoic acid
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Synthesis routes and methods

Procedure details

Subsequently, 34.7 g of methyl 4-(phenylcarbonylamino)benzoate was dissolved in 500 mg of methanol and thereto 50 mg of 10% KOH was added. After stirring for 3 hours, the mixture was neutralized with hydrochloric acid and then filtered, to give an acid compound, 4-(phenylcarbonylamino) benzoic acid (26.2 g, 80% yield).
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Amir, MSY Khan, MS Zaman - 2004 - nopr.niscpr.res.in
The synthesis and biological activities (anti-inflammatory and antibacterial) of a number of 2,5-substituted 1,2,4-triazole, 1,3 ,4-thiadiazole/oxadiazole and 2,3-substituted-4-…
Number of citations: 90 nopr.niscpr.res.in
K KUBO, K TSUJI, T MATSUMOTO, S UJIIE, A MORI - 2022 - hokuga.hgu.jp
As a new liquid crystalline organogelator, cholesteryl 4-(benzoylamino) benzoate derivatives were prepared. Cholesteryl 4-(benzoylamino) benzoate derivatives had enantiotropic …
Number of citations: 3 hokuga.hgu.jp
G ABACI, S Rollas, E Tatar - Marmara Pharmaceutical Journal, 2013 - dergipark.org.tr
3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones were synthesized by a new one-pot, two-step synthesis method which was demonstrated to be superior than the current …
Number of citations: 4 dergipark.org.tr
İ Küçükgüzel, ŞG Küçükgüzel, S Rollas, G Ötük-Sanış… - Il Farmaco, 2004 - Elsevier
A series of novel 3-{[(substituted phenyl)methyl]thio}-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles 11–20 and several related Schiff's bases, 3-{[(substituted phenyl)-methyl]thio}-4-…
Number of citations: 253 www.sciencedirect.com
C Van Der Stelt, AJ Zwart Voorspuij… - Antonie Van Leeuwenhoek, 1954 - Springer
Seventy-five compounds, derivatives of 4-nitro-benzoic acid and of 4-amino-benzoic acid, were investigated for their tuberculostatic activity. The majority showed practically no activity in …
Number of citations: 3 link.springer.com
SG Küçükgüzel, S Rollas, H Erdeniz, M Kiraz - European journal of …, 1999 - Elsevier
Ethyl 2-arylhydrazono-3-oxobutyrates 6a–f, 5-(4-aminophenyl)-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-one 5d and 1-[4-(benzoylamino)benzoyl]-4-phenylsemicarbazide 4d were …
Number of citations: 116 www.sciencedirect.com
A Le Guen, M Klapper, K Müllen - Macromolecules, 1998 - ACS Publications
Poly(arylene ether ketone)s with pendant, monodisperse oligobenzamide and oligobenzoate side chains facilitated a study of the effect of hydrogen bonding on chain interactions. A …
Number of citations: 23 pubs.acs.org
F Kandemirli, N Shvets, S Unsalan… - Medicinal …, 2006 - ingentaconnect.com
Antituberculosis activity of several 5-(4-aminophenyl)-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones (1- 9) and their thiourea derivatives (10-31) were screened for their …
Number of citations: 28 www.ingentaconnect.com
İ Küçükgüzel, S Rollas, A Çevikbaş - Drug Metabolism and Drug …, 1995 - degruyter.com
Remarkable tuberculostatic/1-3/and antiviral/4/activities of thiourea and diphenylthiourea compounds have been reported. Certain 1, 2, 4-triazole derivatives have similar effects/5-7/. …
Number of citations: 11 www.degruyter.com
N Seelam, S Prasanthi, SP Shrivastava - Der Pharma Lett, 2016 - researchgate.net
A novel class of 1, 3, 4-thiadiazole derivatives incorporating with bis benzamide moiety were prepared from the new synthetic methodology via the reaction of N-(4-Hydrazinocarbonyl-…
Number of citations: 3 www.researchgate.net

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